

# Application Notes and Protocols: BAY 2416964 in Combination with Pembrolizumab

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for the combination therapy of **BAY 2416964**, a potent and selective small molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR), and pembrolizumab, a humanized monoclonal antibody targeting the programmed cell death protein 1 (PD-1). This document outlines the scientific rationale, preclinical data, and clinical trial design for this immunotherapeutic approach. Detailed protocols for key preclinical experiments are also provided.

## **Scientific Rationale for Combination Therapy**

The combination of **BAY 2416964** and pembrolizumab is predicated on their complementary mechanisms of action to enhance anti-tumor immunity.

- BAY 2416964: The tryptophan-to-kynurenine metabolic pathway is a critical mechanism of tumor immune evasion. Kynurenine, produced by enzymes like IDO1 and TDO2, acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that suppresses the function of various immune cells, including dendritic cells (DCs) and T cells. BAY 2416964 is a potent AhR antagonist that blocks this immunosuppressive signaling, thereby restoring and enhancing the function of tumor-infiltrating immune cells.[1] Preclinical studies have shown that BAY 2416964 can induce a proinflammatory tumor microenvironment.[1]
- Pembrolizumab: A well-established immune checkpoint inhibitor, pembrolizumab binds to the PD-1 receptor on T cells, preventing its interaction with ligands PD-L1 and PD-L2, which are



often overexpressed on cancer cells.[2] This blockade releases the "brakes" on T cells, enabling them to recognize and attack cancer cells.[3]

The synergy of this combination lies in a "two-pronged" attack on tumor immunosuppression. While pembrolizumab reinvigorates T cells by blocking the PD-1/PD-L1 axis, **BAY 2416964** acts upstream by inhibiting the AhR pathway, which is implicated in resistance to anti-PD-1 therapy. By inhibiting AhR, **BAY 2416964** is expected to further enhance the activity of antigen-presenting cells and T cells, potentially overcoming resistance to pembrolizumab and leading to a more robust and durable anti-tumor response.

# Data Presentation Preclinical In Vitro Activity of BAY 2416964

The following tables summarize the in vitro potency and immunomodulatory effects of **BAY 2416964**.



| Assay                                         | Cell<br>Line/System                | Parameter | Value   | Reference |
|-----------------------------------------------|------------------------------------|-----------|---------|-----------|
| AhR Antagonism                                | Human U87<br>glioblastoma<br>cells | IC50      | 22 nM   | [4]       |
| AhR Antagonism                                | Cell-free assay                    | IC50      | 341 nM  | _         |
| CYP1A1 Expression Inhibition                  | Human<br>monocytic U937<br>cells   | IC50      | 4.30 nM | _         |
| CYP1A1 Expression Inhibition (KA- induced)    | Human<br>monocytic U937<br>cells   | IC50      | 21 nM   | _         |
| CYP1A1 Expression Inhibition (KA- induced)    | Mouse<br>splenocytes               | IC50      | 18 nM   | _         |
| Direct AhR<br>Target<br>Engagement<br>(CETSA) | Human HepG2<br>liver cancer cells  | EC50      | 200 nM  |           |

IC50: Half-maximal inhibitory concentration; CETSA: Cellular Thermal Shift Assay; KA: Kynurenic Acid.

## In Vitro Immunomodulatory Effects of BAY 2416964



| Experiment                                    | Cell Type                                                        | Treatment<br>Conditions                                        | Key Findings                                                              | Reference |
|-----------------------------------------------|------------------------------------------------------------------|----------------------------------------------------------------|---------------------------------------------------------------------------|-----------|
| Cytokine<br>Production                        | Human Primary<br>Monocytes                                       | LPS + Kynurenic<br>Acid + BAY<br>2416964 (1 nM -<br>10 μM)     | Dose- dependently rescued the suppression of TNF- $\alpha$ production.    |           |
| T Cell Activation                             | Co-culture of human T cells and mature moDCs                     | BAY 2416964 (1<br>nM - 1 μM)                                   | Dose-dependently increased IL-2 production, comparable to anti-PD-1.      |           |
| Combination<br>Effect on T Cell<br>Activation | Co-culture of human T cells and mature moDCs                     | BAY 2416964 (3<br>nM - 1 μM) +<br>anti-PD-1 (3<br>μg/mL)       | Enhanced IL-2 production compared to either monotherapy.                  | _         |
| T Cell Cytokine<br>Production                 | Human naïve<br>CD4+ T cells                                      | CD3/CD28/IL-2<br>stimulation +<br>BAY 2416964<br>(30-1,000 nM) | Dose-<br>dependently<br>increased IFN-y<br>production.                    |           |
| Stromal-Tumor<br>Microenvironmen<br>t Mimic   | Co-culture of<br>H1299 NSCLC<br>cells, PBMCs,<br>and fibroblasts | BAY 2416964<br>(0.37, 1.1, or 3.3<br>μΜ)                       | Increased production of proinflammatory cytokines IFN-γ, IL-2, and TNF-α. |           |

LPS: Lipopolysaccharide; moDCs: Monocyte-derived Dendritic Cells; PBMCs: Peripheral Blood Mononuclear Cells.



Preclinical In Vivo Antitumor Efficacy of BAY 2416964

**Monotherapy** 

| Tumor Model Mouse Strain Treatment Key Outcomes Reference  - Reduced tumor volume- Increased CD8+ T cell and NK C57BL/6  BAY 2416964 cell tumor infiltration- daily)  Decreased GR1+ myeloid cell and CD206+ M2 macrophage infiltration | Monomera    | <u> 10 y </u> |                  |                                                                                                                    |           |
|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|---------------|------------------|--------------------------------------------------------------------------------------------------------------------|-----------|
| Volume- Increased CD8+ T cell and NK  BAY 2416964 cell tumor  Melanoma  C57BL/6  (30 mg/kg, p.o., infiltration- daily)  Decreased GR1+ myeloid cell and CD206+ M2 macrophage                                                            | Tumor Model | Mouse Strain  | Treatment        | Key Outcomes                                                                                                       | Reference |
|                                                                                                                                                                                                                                         |             | C57BL/6       | (30 mg/kg, p.o., | volume- Increased CD8+ T cell and NK cell tumor infiltration- Decreased GR1+ myeloid cell and CD206+ M2 macrophage |           |

Clinical Trial: BAY 2416964 and Pembrolizumab Combination (NCT04999202)

# Methodological & Application

Check Availability & Pricing

| Parameter                  | Description                                                                                                                                                                                                                                                                                                                   |  |  |
|----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|--|
| Trial Name                 | A Study to Learn How Safe the Study Drug BAY 2416964 (AhR Inhibitor) in Combination With the Treatment Pembrolizumab is, How This Combination Affects the Body, the Maximum Amount That Can be Given, How it Moves Into, Through and Out of the Body and Its Action Against Advanced Solid Cancers in Adults                  |  |  |
| Status                     | Active, not recruiting                                                                                                                                                                                                                                                                                                        |  |  |
| Phase                      | Phase 1                                                                                                                                                                                                                                                                                                                       |  |  |
| Study Design               | Open-label, dose escalation and dose expansion study.                                                                                                                                                                                                                                                                         |  |  |
| Patient Population         | Adults with advanced solid tumors, including non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), and urothelial cancer.                                                                                                                                                                        |  |  |
| Treatment Arms             | Dose Escalation: Six dose levels of BAY 2416964 are planned in combination with a standard dose of pembrolizumab to determine the maximum tolerated dose (MTD) or maximum administered dose (MAD).Dose Expansion: Patients will receive the recommended Phase 2 dose (RP2D) of BAY 2416964 in combination with pembrolizumab. |  |  |
| Primary Outcome Measures   | To assess the safety and tolerability of the combination, and to determine the MTD/MAD of BAY 2416964.                                                                                                                                                                                                                        |  |  |
| Secondary Outcome Measures | To evaluate the pharmacokinetic profile of BAY 2416964 and the preliminary anti-tumor activity (Objective Response Rate - ORR).                                                                                                                                                                                               |  |  |
| Results                    | Detailed quantitative results from this combination trial are not yet publicly available.                                                                                                                                                                                                                                     |  |  |



Preliminary results from a monotherapy study of BAY 2416964 (NCT04069026) in 72 patients with advanced solid tumors showed the drug was well-tolerated. In 67 evaluable patients, 32.8% achieved stable disease.

# **Experimental Protocols**In Vitro: Assessment of AhR Target Gene Inhibition

Objective: To quantify the inhibitory effect of **BAY 2416964** on the expression of AhR target genes (e.g., CYP1A1) induced by an AhR agonist.

### Materials:

- Human monocytic cell line (e.g., U937)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- AhR agonist (e.g., Kynurenic Acid)
- BAY 2416964
- RNA extraction kit
- qRT-PCR reagents and instrument

### Protocol:

- Cell Culture: Culture U937 cells according to standard protocols.
- Cell Plating: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
- Compound Preparation: Prepare a dilution series of BAY 2416964 in culture medium.
- Treatment:
  - Pre-treat cells with the BAY 2416964 dilution series for 1-2 hours.



- Add the AhR agonist (e.g., 200 μM Kynurenic Acid) to the wells.
- Include appropriate controls: vehicle control (DMSO), agonist-only control.
- Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C, 5% CO2.
- RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
- gRT-PCR:
  - Synthesize cDNA from the extracted RNA.
  - Perform quantitative real-time PCR using primers specific for the AhR target gene (e.g., CYP1A1) and a housekeeping gene (e.g., GAPDH) for normalization.
- Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Determine the IC50 value of BAY 2416964 by plotting the percentage of inhibition against the log of the inhibitor concentration.

# In Vitro: T Cell Activation and Cytokine Production Assay

Objective: To evaluate the effect of **BAY 2416964**, alone and in combination with an anti-PD-1 antibody, on T cell activation.

### Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- T cell isolation kit
- Monocyte isolation kit
- Reagents for monocyte-derived dendritic cell (moDC) generation (GM-CSF, IL-4)
- LPS and IFN-y for moDC maturation



## BAY 2416964

- Anti-PD-1 antibody (or a suitable surrogate) and isotype control
- ELISA or multiplex immunoassay kit for IL-2 detection

#### Protocol:

- moDC Generation: Isolate monocytes from PBMCs and differentiate them into moDCs using GM-CSF and IL-4 over 5-6 days.
- moDC Maturation: Mature the moDCs with LPS and IFN-y for 24 hours.
- T Cell Isolation: Isolate T cells from the same or a different donor's PBMCs.
- · Co-culture Setup:
  - Plate the mature moDCs in a multi-well plate.
  - Add the isolated T cells to the wells with the moDCs.
  - Add the desired concentrations of BAY 2416964, anti-PD-1 antibody, the combination, or vehicle/isotype controls.
- Incubation: Co-culture the cells for 3-5 days at 37°C, 5% CO2.
- Supernatant Collection: Centrifuge the plate and collect the supernatant.
- Cytokine Analysis: Measure the concentration of IL-2 in the supernatant using an ELISA or multiplex immunoassay.
- Data Analysis: Compare the IL-2 levels across the different treatment groups to determine the effect of each treatment and their combination on T cell activation.

# In Vivo: Syngeneic Mouse Model for Combination Therapy Evaluation



Objective: To assess the anti-tumor efficacy of **BAY 2416964** in combination with an anti-PD-1 antibody in a syngeneic mouse model.

### Materials:

- Female C57BL/6 mice (6-8 weeks old)
- Syngeneic tumor cell line (e.g., B16F10-OVA melanoma)
- BAY 2416964 formulated for oral gavage
- Anti-mouse PD-1 antibody (pembrolizumab surrogate, e.g., clone RMP1-14) and isotype control
- Calipers for tumor measurement

### Protocol:

- Tumor Cell Implantation: Subcutaneously inject a suspension of B16F10-OVA cells into the flank of the C57BL/6 mice.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
- Randomization: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
  - Group 1: Vehicle control
  - Group 2: BAY 2416964 (e.g., 30 mg/kg, daily, oral gavage)
  - Group 3: Isotype control antibody
  - Group 4: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, every 3-4 days)
  - Group 5: BAY 2416964 + Anti-PD-1 antibody



- Treatment Administration: Administer the treatments according to the defined schedule for a specified duration (e.g., 2-3 weeks).
- Efficacy Assessment:
  - Continue to monitor tumor volume and body weight throughout the study.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis.
- Pharmacodynamic Analysis (Optional):
  - Analyze the immune cell composition of the tumors and spleens by flow cytometry to assess changes in CD8+ T cells, NK cells, regulatory T cells, and myeloid-derived suppressor cells.
- Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis (e.g., two-way ANOVA) to compare the anti-tumor efficacy of the combination therapy to the monotherapies and control group.

# Visualizations Signaling Pathway of Combination Therapy





Click to download full resolution via product page

Caption: Dual blockade of immunosuppressive pathways by **BAY 2416964** and pembrolizumab.

# **Preclinical Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for preclinical evaluation of BAY 2416964 and pembrolizumab.

# **Clinical Trial Logical Flow**





Click to download full resolution via product page

Caption: Logical design of the Phase 1 clinical trial for **BAY 2416964** and pembrolizumab.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. jitc.bmj.com [jitc.bmj.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]



- 4. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: BAY 2416964 in Combination with Pembrolizumab]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2698469#bay-2416964-in-combination-with-pembrolizumab-experimental-design]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com